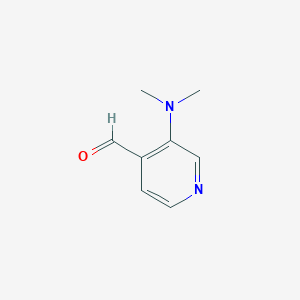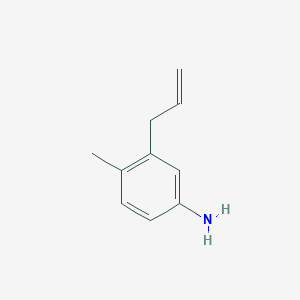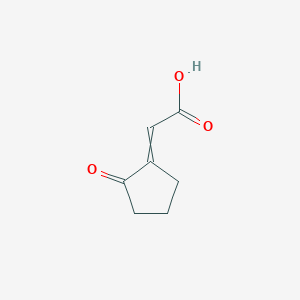
1,2-Dimethyl-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of two methyl groups at the 1 and 2 positions and a carboxylic acid group at the 4 position of the imidazole ring. It is a white or colorless solid that is highly soluble in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-1H-imidazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-yielding and cost-effective synthetic routes. These methods often employ microwave-assisted synthesis or solvent-free conditions to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methyl groups and carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
1,2-Dimethyl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules to form coordination complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes, receptors, or other biological targets .
Comparison with Similar Compounds
1,2-Dimethyl-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:
1,2-Dimethylimidazole: Lacks the carboxylic acid group, making it less polar and less soluble in water.
1H-Imidazole-4-carboxylic acid: Lacks the methyl groups, resulting in different chemical reactivity and biological activity.
2-Methylimidazole: Contains only one methyl group, leading to variations in its chemical and physical properties.
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
1,2-dimethylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C6H8N2O2/c1-4-7-5(6(9)10)3-8(4)2/h3H,1-2H3,(H,9,10) |
InChI Key |
OVQYUZCIUNHTEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxa-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B11923214.png)


![3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one](/img/structure/B11923219.png)




![IMidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B11923256.png)


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11923275.png)

